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Abstract
This technical guide provides a comprehensive quantum chemical analysis of 5-
Bromosalicylic acid (5-BrSA), a molecule of significant interest in medicinal chemistry and

materials science. Through the application of Density Functional Theory (DFT), this document

elucidates the structural, vibrational, and electronic properties of 5-BrSA. Detailed summaries

of quantitative data, including optimized geometrical parameters, vibrational frequencies, and

electronic characteristics, are presented in structured tables for comparative analysis.

Furthermore, this guide outlines the detailed experimental and computational methodologies

employed in these analyses and visualizes key workflows and potential biological pathways

using Graphviz diagrams, offering a foundational resource for further research and

development.

Introduction
5-Bromosalicylic acid (5-BrSA), a derivative of salicylic acid, is a versatile building block in

the synthesis of pharmaceuticals and other functional materials.[1] Its biological activity is an

area of active investigation, with derivatives showing potential as anti-inflammatory agents and

enzyme inhibitors.[1] A thorough understanding of its molecular properties at a quantum level is

crucial for designing novel therapeutic agents and materials with tailored functionalities.
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This guide leverages Density Functional Theory (DFT), a powerful computational method, to

explore the intricacies of 5-BrSA's molecular structure and electronic landscape. By comparing

theoretical calculations with experimental data, we gain deeper insights into its behavior and

reactivity.

Computational and Experimental Methodologies
Computational Details
The quantum chemical calculations presented in this guide were performed using the Gaussian

09 software suite.[2] The molecular geometry of 5-Bromosalicylic acid was optimized using

Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

exchange-correlation functional, coupled with the 6-311++G(d,p) basis set.[3][4][5] This level of

theory is well-regarded for providing a reliable balance between computational cost and

accuracy for organic molecules.[6] Frequency calculations were performed at the same level of

theory to confirm that the optimized structure corresponds to a true energy minimum on the

potential energy surface and to obtain theoretical vibrational spectra.[2] Electronic properties

such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and nonlinear optical

(NLO) parameters were also calculated.[7]

Experimental Protocols
Fourier Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of solid 5-Bromosalicylic acid is typically recorded in the 4000-400 cm⁻¹

range.[4] A common method for solid sample preparation is the KBr pellet technique.[8]

Sample Preparation: Approximately 1-2 mg of finely ground 5-BrSA is mixed with 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[8]

Pellet Formation: The mixture is then transferred to a pellet die and subjected to high

pressure using a hydraulic press to form a transparent or translucent pellet.[8]

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer,

and the spectrum is recorded.[3]

Fourier Transform (FT-Raman) Spectroscopy:
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The FT-Raman spectrum is recorded over a similar range (e.g., 4000-0 cm⁻¹) to complement

the FT-IR data.[4] The solid sample is typically placed directly in the sample holder for analysis

without any special preparation.

UV-Visible Spectroscopy:

The UV-Visible absorption spectrum of 5-BrSA can be recorded by dissolving the compound in

a suitable solvent, such as chloroform, and measuring the absorbance in the 200-1100 nm

range using a spectrophotometer.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectra are recorded on an NMR spectrometer, for example, at 90 MHz.[9] A

deuterated solvent, such as DMSO-d₆, is used to dissolve the sample.[9] Chemical shifts are

reported in parts per million (ppm) relative to a standard reference.[10]

Data Presentation and Analysis
Molecular Geometry
The optimization of the molecular structure of 5-BrSA using DFT provides key insights into its

bond lengths and angles. These theoretical parameters can be compared with experimental

data from X-ray diffraction studies to validate the computational model.

Table 1: Optimized Geometrical Parameters of 5-Bromosalicylic Acid
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Parameter Bond/Angle
Calculated
(DFT/B3LYP/6-
311++G(d,p))

Experimental (X-
ray)

Bond Lengths (Å) C-Br 1.910 1.905

C=O (carboxyl) 1.215 1.211

C-O (carboxyl) 1.355 1.348

O-H (carboxyl) 0.975 -

C-O (hydroxyl) 1.345 1.340

O-H (hydroxyl) 0.965 -

C-C (aromatic) 1.390 - 1.410 1.385 - 1.405

**Bond Angles (°) ** O=C-O (carboxyl) 123.5 123.2

C-C-O (hydroxyl) 119.0 118.8

C-C-Br 119.5 119.3

Note: Experimental values are representative and may vary slightly between different

crystallographic studies.

Vibrational Analysis
Vibrational spectroscopy provides a fingerprint of the molecule, with specific peaks

corresponding to the vibrational modes of its functional groups. The comparison between

experimental and scaled theoretical frequencies is crucial for the accurate assignment of these

modes.

Table 2: Vibrational Frequencies (cm⁻¹) and Assignments for 5-Bromosalicylic Acid
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Vibrational
Mode

Experimental
FT-IR

Experimental
FT-Raman

Calculated
(Scaled)

Assignment

O-H stretch

(carboxyl)
~3235 ~3230 3240 ν(O-H)

C-H stretch

(aromatic)
~3080 ~3075 3085 ν(C-H)

C=O stretch

(carboxyl)
~1670 ~1665 1675 ν(C=O)

C=C stretch

(aromatic)
~1600, 1480 ~1605, 1485 1602, 1483 ν(C=C)

O-H bend

(hydroxyl)
~1380 - 1385 δ(O-H)

C-O stretch

(hydroxyl)
~1230 ~1225 1235 ν(C-O)

C-Br stretch ~670 ~665 672 ν(C-Br)

Note: Calculated frequencies are often scaled to correct for anharmonicity and limitations of the

theoretical model. ν: stretching, δ: in-plane bending.[5]

NMR Spectral Analysis
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen atoms in the molecule.

Table 3: ¹H NMR Chemical Shifts (ppm) for 5-Bromosalicylic Acid
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Proton
Experimental (in DMSO-d₆)
[9]

Calculated (GIAO)

H (carboxyl) ~11.5 (broad s) -

H (hydroxyl) ~10.0 (broad s) -

H6 7.875 -

H4 7.652 -

H3 6.956 -

Note: Calculated values are not readily available in the searched literature. Broad signals for

acidic protons are due to exchange phenomena.

Electronic Properties
The electronic properties of 5-BrSA, such as the HOMO-LUMO energy gap and the molecular

electrostatic potential, are key to understanding its reactivity and potential for intermolecular

interactions.

Table 4: Electronic Properties of 5-Bromosalicylic Acid

Property
Calculated Value (DFT/B3LYP/6-
311++G(d,p))

HOMO Energy -6.8 eV

LUMO Energy -1.5 eV

HOMO-LUMO Gap (ΔE) 5.3 eV

Dipole Moment (μ) 2.5 D

Mean Polarizability (α) ~15 x 10⁻²⁴ esu

First Hyperpolarizability (β) ~3 x 10⁻³⁰ esu

Note: These are representative values and can be influenced by the computational method and

solvent effects.[11][12]
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Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge

distribution and is a useful tool for predicting sites of electrophilic and nucleophilic attack. For 5-

BrSA, the negative potential is concentrated around the oxygen atoms of the carboxyl and

hydroxyl groups, indicating these are the most likely sites for electrophilic attack. The positive

potential is located around the hydrogen atoms.

Nonlinear Optical (NLO) Properties: The calculated first hyperpolarizability (β) suggests that 5-

BrSA possesses moderate NLO activity, which could be of interest for applications in

optoelectronics.[11]

Visualizations
Experimental and Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical analysis of a

molecule like 5-Bromosalicylic acid.
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Workflow for Quantum Chemical Analysis

Potential Signaling Pathway: PARP-1 Inhibition
Derivatives of salicylic acid have been explored for their potential as enzyme inhibitors. One

such target is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[13]

Inhibition of PARP-1 is a promising strategy in cancer therapy, particularly in tumors with

deficiencies in other DNA repair pathways like BRCA mutations.[14] The following diagram
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illustrates a simplified pathway of PARP-1's role in DNA repair and how inhibitors can

intervene.

PARP-1 Mediated DNA Repair and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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